molecular formula C24H32N4O2 B3830271 N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide

Numéro de catalogue B3830271
Poids moléculaire: 408.5 g/mol
Clé InChI: PUFFGKBVTUWHQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide, commonly known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

CPI-1189 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, CPI-1189 reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior in individuals with addiction. CPI-1189 may also have antipsychotic effects due to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce drug-seeking behavior and drug self-administration in animal models of addiction. CPI-1189 has also been shown to reduce the locomotor activity of animals treated with psychostimulants. In addition, CPI-1189 has been shown to have antipsychotic effects in animal models of schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-1189 has several advantages for lab experiments. The compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. CPI-1189 is also selective for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CPI-1189 has some limitations for lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models. In addition, CPI-1189 has poor solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of CPI-1189. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the study of the long-term effects of CPI-1189 in animal models of addiction and schizophrenia. Additionally, the potential therapeutic applications of CPI-1189 in humans should be explored further. Overall, the study of CPI-1189 has the potential to provide valuable insights into the role of the dopamine D3 receptor in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

CPI-1189 has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. CPI-1189 has been studied for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders.

Propriétés

IUPAC Name

N-cyclopropyl-1-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c29-23(15-18-16-25-22-4-2-1-3-21(18)22)28-13-9-20(10-14-28)27-11-7-17(8-12-27)24(30)26-19-5-6-19/h1-4,16-17,19-20,25H,5-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFFGKBVTUWHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.